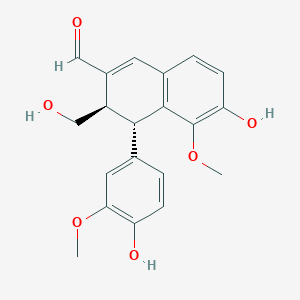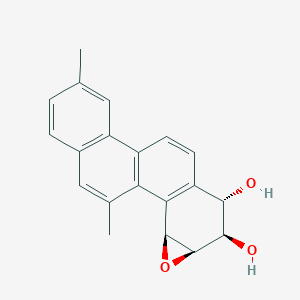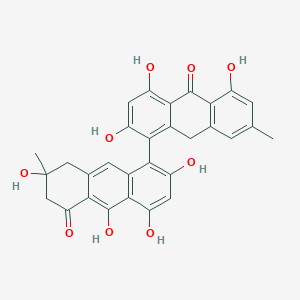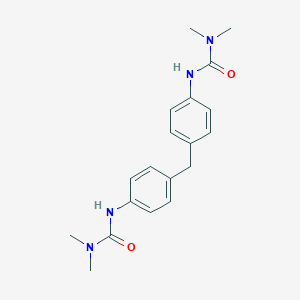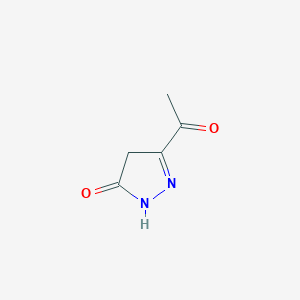![molecular formula C7H7NO B161499 4-Methyl-4h-furo[3,2-b]pyrrole CAS No. 132120-22-0](/img/structure/B161499.png)
4-Methyl-4h-furo[3,2-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4h-furo[3,2-b]pyrrole (MFP) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. MFP is a cyclic pyrrole that contains a furan ring fused to a pyrrole ring with a methyl group attached to the pyrrole ring. This molecule has shown promising results in various fields of research, including medicinal chemistry, organic synthesis, and materials science.
Mechanism Of Action
The mechanism of action of 4-Methyl-4h-furo[3,2-b]pyrrole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cancer cells and bacteria. 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells. Additionally, 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and cell division.
Biochemical And Physiological Effects
4-Methyl-4h-furo[3,2-b]pyrrole has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of specific genes involved in cancer progression. In bacterial cells, 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to inhibit cell growth, induce cell death, and disrupt bacterial DNA replication.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Methyl-4h-furo[3,2-b]pyrrole in lab experiments include its relatively simple synthesis method, its potential as a versatile building block for the synthesis of other compounds, and its potential as a therapeutic agent for various diseases. However, the limitations of using 4-Methyl-4h-furo[3,2-b]pyrrole in lab experiments include its low solubility in water, its potential toxicity, and the lack of a complete understanding of its mechanism of action.
Future Directions
There are several future directions for the research and development of 4-Methyl-4h-furo[3,2-b]pyrrole. One potential direction is the synthesis of 4-Methyl-4h-furo[3,2-b]pyrrole derivatives with improved solubility and bioavailability for use in medicinal chemistry. Another potential direction is the development of 4-Methyl-4h-furo[3,2-b]pyrrole-based materials for use in electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-4h-furo[3,2-b]pyrrole and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 4-Methyl-4h-furo[3,2-b]pyrrole can be achieved through various methods, including the reaction of furan with pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of furan with a pyrrole derivative in the presence of a palladium catalyst. However, the most commonly used method for the synthesis of 4-Methyl-4h-furo[3,2-b]pyrrole is the reaction of 4-methylpyrrole with furan in the presence of a strong acid catalyst such as trifluoroacetic acid.
Scientific Research Applications
4-Methyl-4h-furo[3,2-b]pyrrole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit biological activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Methyl-4h-furo[3,2-b]pyrrole has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, 4-Methyl-4h-furo[3,2-b]pyrrole has been studied for its potential as an antibacterial agent, as it has been shown to exhibit activity against both gram-positive and gram-negative bacteria.
properties
CAS RN |
132120-22-0 |
|---|---|
Product Name |
4-Methyl-4h-furo[3,2-b]pyrrole |
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-methylfuro[3,2-b]pyrrole |
InChI |
InChI=1S/C7H7NO/c1-8-4-2-7-6(8)3-5-9-7/h2-5H,1H3 |
InChI Key |
NCZRISKQRHFNSG-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C=CO2 |
Canonical SMILES |
CN1C=CC2=C1C=CO2 |
synonyms |
4H-Furo[3,2-b]pyrrole,4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



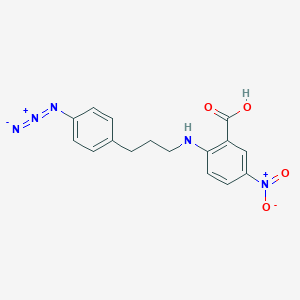

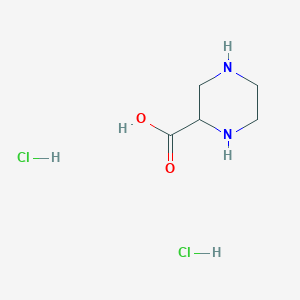
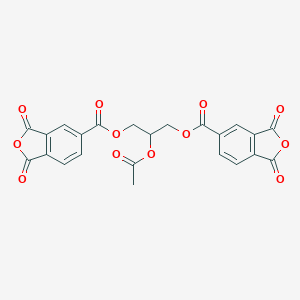
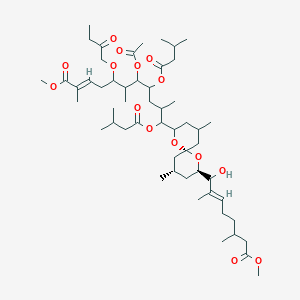
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
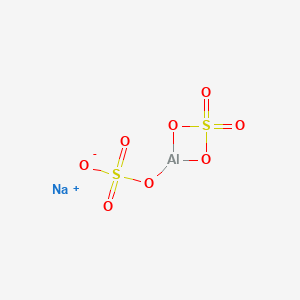
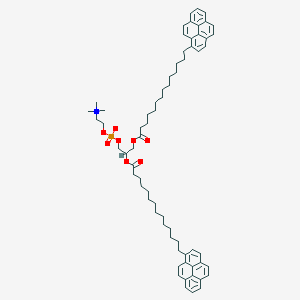
![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
